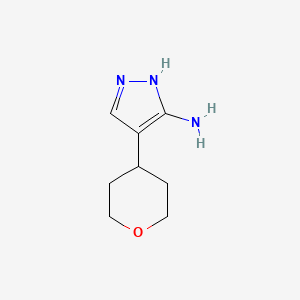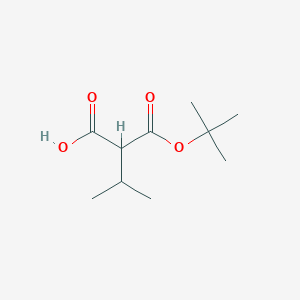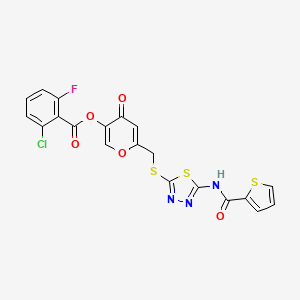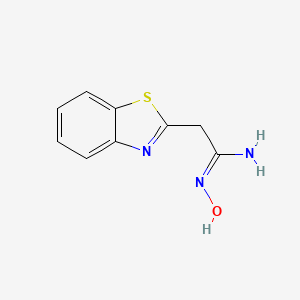![molecular formula C22H26N2O3 B2469189 2-(2-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 1005294-65-4](/img/structure/B2469189.png)
2-(2-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Research in organic synthesis often involves the development of novel methods for constructing complex molecules. For instance, the synthesis of tetrahydroquinoline derivatives is a topic of interest due to their relevance in pharmaceuticals and materials science. A study describes the facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclisation, showcasing a high-yielding method for constructing tetrahydroquinoline structures from readily available precursors (King, 2007). This example illustrates the broader context of synthetic chemistry's role in enabling the production of complex organic molecules, which could encompass compounds like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide.
Pharmaceutical Applications
In the pharmaceutical domain, the structural motifs present in N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide are often explored for their potential biological activities. For example, quinoline and tetrahydroquinoline derivatives have been studied for their antimalarial, anticancer, and antimicrobial properties. A study on the effect of quinolinyl acrylate derivatives on prostate cancer both in vitro and in vivo demonstrates the potential of quinoline derivatives as antitumor agents, highlighting the relevance of similar compounds in therapeutic contexts (Rodrigues et al., 2012).
Material Science
Compounds with the tetrahydroquinoline core are also of interest in material science for their optical and electronic properties. The synthesis and characterization of heterocyclic compounds, including tetrahydroquinolines, are crucial for developing new materials with potential applications in electronics, photonics, and as sensors. Studies focusing on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides shed light on how these compounds can form complexes with enhanced fluorescence emission, which could be leveraged in sensor technologies or as fluorescent markers (Karmakar et al., 2007).
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)22(26)24-12-6-8-17-10-11-18(13-19(17)24)23-21(25)14-27-20-9-5-4-7-16(20)3/h4-5,7,9-11,13,15H,6,8,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNXEGXOEKFWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)
![1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2469108.png)
![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide](/img/structure/B2469113.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide](/img/structure/B2469114.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)
![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)

![1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2469125.png)


